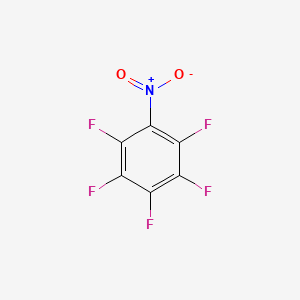

2,6-Dinitro-4-(trifluoromethyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

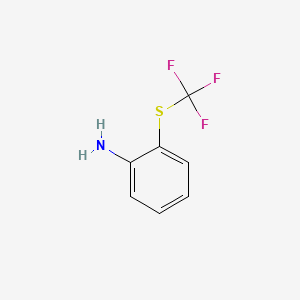

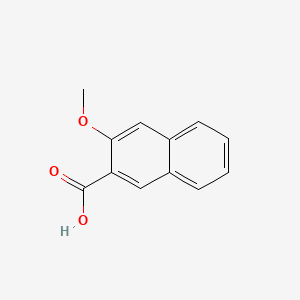

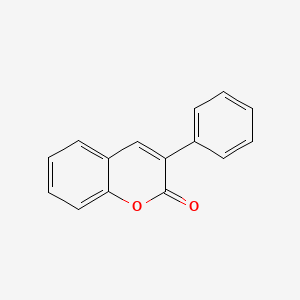

2,6-Dinitro-4-(trifluoromethyl)benzonitrile, also known as DNFB, is a highly reactive compound. It is a crystalline, yellow powder with a bitter taste and a faint odor of almonds. The molecular formula is C8H3F3N4O4 , and the molecular weight is 261.12 .

Synthesis Analysis

The synthesis process of 2-nitro-4-trifluoromethyl benzonitrile has been described in a patent . The process involves several steps including fluorination, nitration, chlorination, and ammonolysis . This process can reduce the production cost of enterprises, meet the requirement of environmental protection, and is beneficial to the realization of industrial production .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The monoisotopic mass is 260.999725 Da .Physical And Chemical Properties Analysis

This compound is a crystalline, yellow powder with a bitter taste and a faint odor of almonds. It should be stored at 2-8°C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

2,6-Dinitro-4-(trifluoromethyl)benzonitrile, being a compound with distinct chemical groups, plays a crucial role in various synthesis pathways. The compound's synthesis and its derivatives often involve complex mechanisms and are significant in the production of pharmaceuticals and other chemicals. For instance, it is involved in the synthesis of 2-Fluoro-4-bromobiphenyl, which is a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis processes emphasize the need for practical and environmentally benign methods, highlighting the importance of green chemistry (Qiu et al., 2009).

Environmental Chemistry and Degradation

The environmental chemistry of this compound and its derivatives, such as trifluralin, has been extensively studied. These studies are crucial for understanding the compound's environmental fate, degradation pathways, and potential impacts. The extensive research on dinitroaniline herbicides, including trifluralin, has revealed their degradation under sunlight, microbial, and chemical processes in various media. Understanding the environmental fate of such compounds is essential for assessing their environmental impact and for developing strategies for remediation and pollution control (Grover et al., 1997).

Biological Applications

In the biological realm, this compound and its derivatives have been found to have significant applications. For example, the compound is involved in the biodegradation of 2,4-and 2,6-dinitrotoluene, focusing on bioremediation of soil contaminated with explosive compounds. This highlights the compound's role in environmental biotechnology and its potential in remediating polluted sites (Zhao Bin, 2008).

Safety and Hazards

Propriétés

IUPAC Name |

2,6-dinitro-4-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F3N3O4/c9-8(10,11)4-1-6(13(15)16)5(3-12)7(2-4)14(17)18/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMGGCAIQROQMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326937 |

Source

|

| Record name | NSC622626 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35213-02-6 |

Source

|

| Record name | NSC622626 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzo[a,l]pentacene](/img/structure/B1362538.png)